2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide
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Overview
Description
2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide is a complex organic compound that features a unique combination of a nicotinamide moiety and a triazolopyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide typically involves multi-step synthetic routes. One common approach starts with the preparation of the triazolopyridine core, which can be synthesized from 3-amino-1,2,4-triazole and an appropriate aldehyde under acidic conditions . The nicotinamide moiety is then introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas over palladium on carbon (Pd/C) at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share the triazole ring system and exhibit similar biological activities.
Nicotinamide derivatives: Compounds with the nicotinamide moiety are known for their roles in cellular metabolism and therapeutic potential
Uniqueness
2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide is unique due to the combination of the triazolopyridine and nicotinamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-oxo-N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c24-17-14(7-4-9-19-17)18(25)20-13-6-3-5-12(11-13)16-22-21-15-8-1-2-10-23(15)16/h3-7,9,11H,1-2,8,10H2,(H,19,24)(H,20,25) |
InChI Key |
JMMBKWPDYYSDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC(=CC=C3)NC(=O)C4=CC=CNC4=O)C1 |
Origin of Product |
United States |
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